4-iodo-3-methoxy-5-nitroaniline
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Overview
Description
4-Iodo-3-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7IN2O3 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-methoxy-5-nitroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 3-methoxyaniline to introduce the nitro group. This is followed by iodination to attach the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methoxy-5-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: The major product is 4-iodo-3-methoxy-5-aminoaniline.
Oxidation: Products may include aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
4-Iodo-3-methoxy-5-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique functional groups that can interact with biological targets.
Materials Science: Utilized in the creation of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its effects on biological systems, potentially as a probe or a precursor to bioactive compounds.
Mechanism of Action
The mechanism by which 4-iodo-3-methoxy-5-nitroaniline exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the iodine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry for drug design.
Comparison with Similar Compounds
4-Iodo-3-nitroaniline: Lacks the methoxy group, which can alter its reactivity and applications.
3-Iodo-4-methoxyaniline:
4-Bromo-3-methoxy-5-nitroaniline: Similar structure but with bromine instead of iodine, which can influence its reactivity and interactions.
Uniqueness: 4-Iodo-3-methoxy-5-nitroaniline is unique due to the combination of iodine, methoxy, and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
2092773-94-7 |
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Molecular Formula |
C7H7IN2O3 |
Molecular Weight |
294 |
Purity |
95 |
Origin of Product |
United States |
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